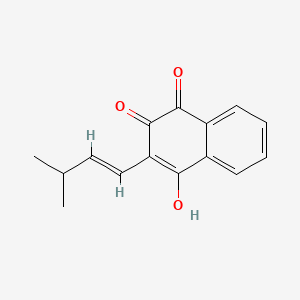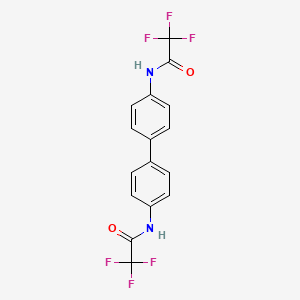
N,N'-biphenyl-4,4'-diylbis(2,2,2-trifluoroacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) is an organic compound characterized by the presence of biphenyl and trifluoroacetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) typically involves the reaction of biphenyl-4,4’-diamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve biphenyl-4,4’-diamine in an appropriate solvent such as dichloromethane.
- Add trifluoroacetic anhydride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process may involve additional steps such as distillation and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of biphenyl-4,4’-dicarboxylic acid.
Reduction: Formation of biphenyl-4,4’-diamine.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide)
- N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide)
- N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide)
Uniqueness
N,N’-biphenyl-4,4’-diylbis(2,2,2-trifluoroacetamide) is unique due to the presence of trifluoroacetamide groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
366-30-3 |
|---|---|
Molekularformel |
C16H10F6N2O2 |
Molekulargewicht |
376.25 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H10F6N2O2/c17-15(18,19)13(25)23-11-5-1-9(2-6-11)10-3-7-12(8-4-10)24-14(26)16(20,21)22/h1-8H,(H,23,25)(H,24,26) |
InChI-Schlüssel |
BKJSAMVEDJNOBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)


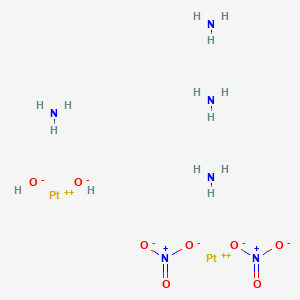
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
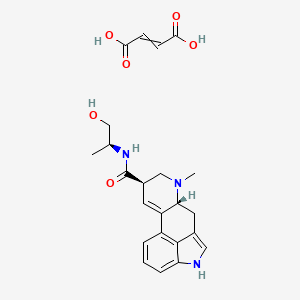
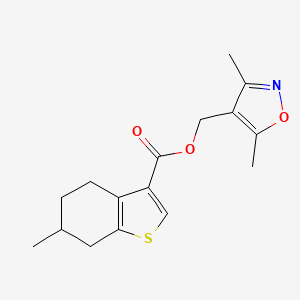
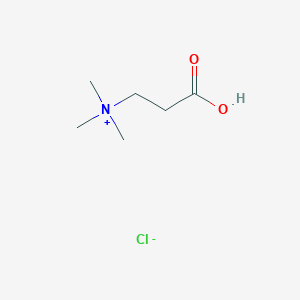
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)

